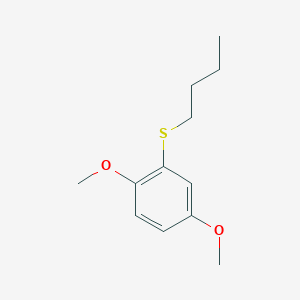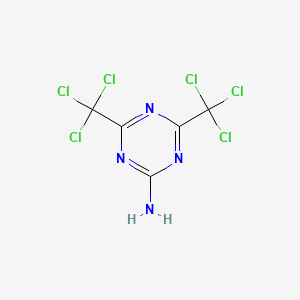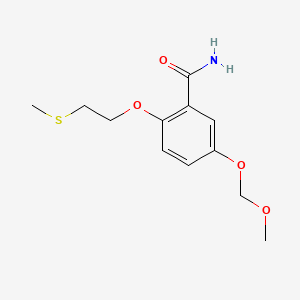
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structural features of this compound, such as the methoxymethoxy and methylthioethoxy groups, may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methoxymethoxy Group: This step may involve the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Attachment of the Methylthioethoxy Group: This can be done by reacting an appropriate ethoxy derivative with a methylthiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzamide core or the methoxymethoxy group, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Molecular Pathways: Involvement in specific biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its use in various pharmaceuticals.
Methoxymethoxy Derivatives: Compounds with similar protective groups, used in organic synthesis.
Methylthioethoxy Derivatives: Compounds with similar thioether linkages, known for their unique chemical properties.
Uniqueness
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- is unique due to the combination of its functional groups, which may impart specific chemical reactivity and biological activity not seen in simpler benzamide derivatives.
Properties
CAS No. |
24570-03-4 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C12H17NO4S/c1-15-8-17-9-3-4-11(16-5-6-18-2)10(7-9)12(13)14/h3-4,7H,5-6,8H2,1-2H3,(H2,13,14) |
InChI Key |
QONVLMJDZXOUMH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCCSC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


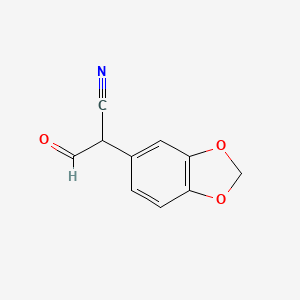
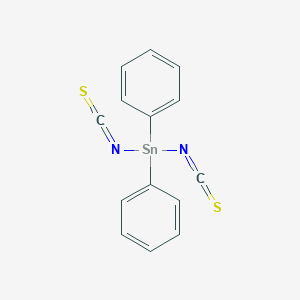
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
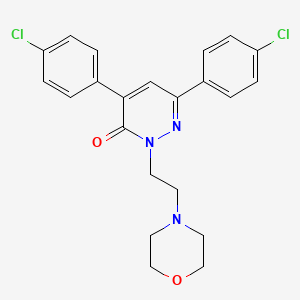
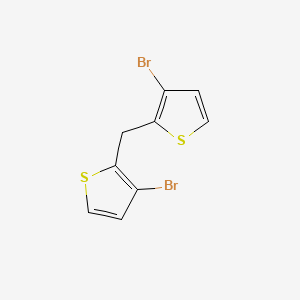
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
